molecular formula C20H20BrN3O4 B5105663 3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5105663
M. Wt: 446.3 g/mol
InChI Key: GNKPSQROFQEDHV-PDGQHHTCSA-N
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Description

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a diethylamino group, and a nitrophenyl group, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Condensation: Formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[(Z)-3-(dimethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
  • 3-bromo-N-[(Z)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

The unique combination of functional groups in 3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide distinguishes it from similar compounds. Its specific structure allows for unique interactions and reactivity, making it valuable for targeted research applications.

Properties

IUPAC Name

3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(12-14-8-10-17(11-9-14)24(27)28)22-19(25)15-6-5-7-16(21)13-15/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKPSQROFQEDHV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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